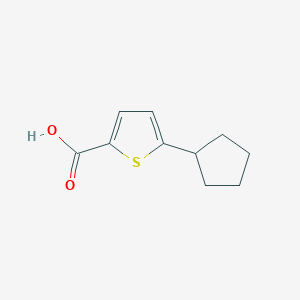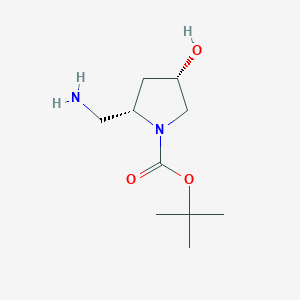
(2S,4S)-2-(Aminomethyl)-1-BOC-4-hydroxy pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a compound that features a tert-butyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tert-butyl esters, while reduction reactions can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives.
Biology: Investigated for its potential role in biosynthetic and biodegradation pathways.
Medicine: Explored for its therapeutic potential in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The aminomethyl and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butanesulfinamide: Widely used as a chiral auxiliary in asymmetric synthesis.
Tert-butyl esters:
Uniqueness
TERT-BUTYL(2S,4S)-2-(AMINOMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is unique due to its combination of a tert-butyl group with a pyrrolidine ring, which imparts distinct reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
QWQOVHQSXJGTPM-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


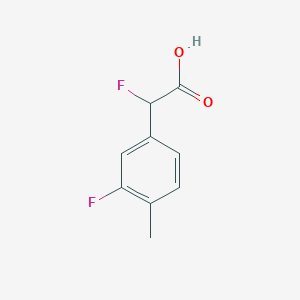
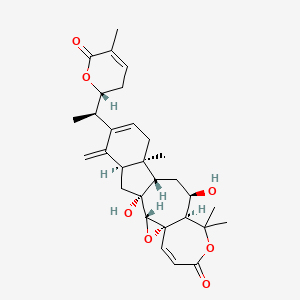
![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)
![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)
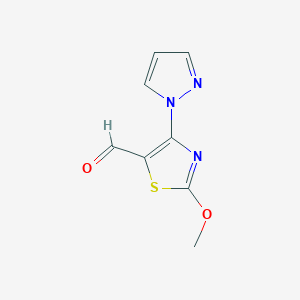
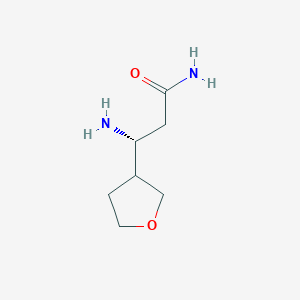
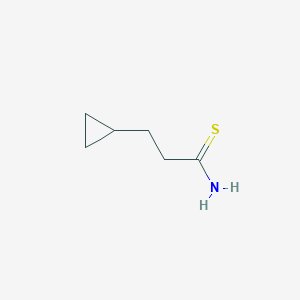
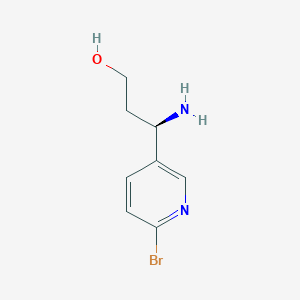
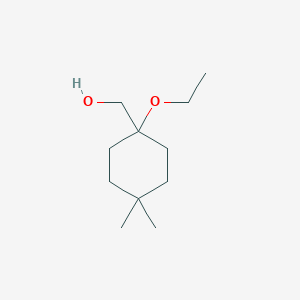
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
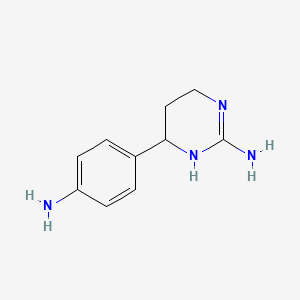
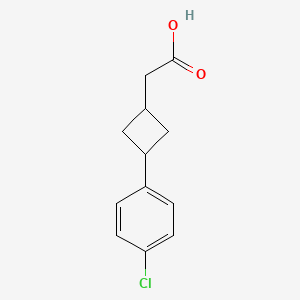
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
